molecular formula C8H15ClN2O B2485935 (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride CAS No. 1286207-68-8

(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride

Cat. No. B2485935
CAS RN: 1286207-68-8
M. Wt: 190.67
InChI Key: QTPUQDLZGBFOHI-OGFXRTJISA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves the reduction of cyclic sulfonamide precursors, which are prepared following stereoselective intramolecular reactions such as the Heck reaction. For example, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and its derivatives has been achieved via the double reduction of cyclic aryl sulfonamides, showcasing the efficiency of utilizing sulfonamide groups as both N-protecting groups and aryl donors in the synthesis of pyrrolidine derivatives (Evans et al., 2007).

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the three-dimensional arrangement of atoms within a molecule, which directly influences the compound's reactivity and properties. For compounds like (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride, X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques. For instance, the crystal and molecular structure analysis of related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, has been performed using XRD to determine intermolecular interactions and molecular conformation (Lakshminarayana et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it’s important to handle it with appropriate precautions to avoid exposure and to dispose of it safely .

properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-7-3-4-10(5-7)8(11)6-1-2-6;/h6-7H,1-5,9H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPUQDLZGBFOHI-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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